molecular formula C19H18FN3O4S B2803572 3-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921535-57-1

3-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2803572
CAS No.: 921535-57-1
M. Wt: 403.43
InChI Key: DPWLDOXIODTGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-fluoro substituent on the benzene ring and an ethyl linker connected to a pyridazinone core. The pyridazinone moiety is further substituted with a 4-methoxyphenyl group at position 2. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-27-16-7-5-14(6-8-16)18-9-10-19(24)23(22-18)12-11-21-28(25,26)17-4-2-3-15(20)13-17/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWLDOXIODTGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and its biological effects, particularly focusing on its pharmacological implications.

Chemical Structure

The compound features a complex arrangement of functional groups, including:

  • A pyridazine ring which is known for its biological significance.
  • A methoxy-substituted phenyl group that enhances lipophilicity.
  • A sulfonamide moiety which is often associated with antibacterial properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Common methods include:

  • Pyridazine formation through cyclization reactions.
  • Functionalization of the phenyl group with methoxy and fluoro substituents.
  • Sulfonamide coupling to introduce the sulfonamide group.

In Vitro Studies

Research has demonstrated significant biological activity of this compound, particularly in the context of:

  • Osteoclast differentiation inhibition : It has been shown to suppress cathepsin K expression, an enzyme crucial for osteoclast function, suggesting potential applications in treating osteoporosis and other bone-related diseases.

The compound's action appears to be mediated through:

  • Inhibition of osteoclast activity , which is pivotal in bone resorption processes.
  • Interaction with specific proteins or enzymes involved in bone metabolism, potentially leading to reduced bone loss.

Case Studies and Experimental Findings

StudyFindings
Study 1Demonstrated inhibition of osteoclast differentiation in vitroSupports potential use in osteoporosis treatment
Study 2Evaluated binding affinity to biological targets using surface plasmon resonanceProvides insights into pharmacodynamics
Study 3Tested in various cancer cell lines (e.g., MDA-MB-468) for growth inhibitionSuggests broader therapeutic applications beyond bone diseases

Pharmacological Implications

The unique structure of this compound may confer selectivity towards specific biological targets. Its ability to modulate osteoclast activity positions it as a promising candidate for drug development aimed at metabolic bone disorders.

Comparison with Related Compounds

Several compounds share structural similarities with this sulfonamide derivative, each exhibiting unique properties:

Compound NameStructureUnique Features
Compound ASimilar core structureDifferent fluorine placement
Compound BLacks pyridazine ringSimpler structure
Compound CContains hydroxyl groupDifferent functionalization

These comparisons highlight the distinctive combination of functional groups in this compound that may lead to unique biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Pyridazinone-Sulfonamide Derivatives

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
  • Core Structure: Pyridazinone-benzenesulfonamide.
  • Substituents: Benzyloxy group at pyridazinone position 3.
  • Molecular Weight : HRMS [M+Na]+: 380.057548 (calculated), 380.067428 (observed) .
  • Synthesis : Alkylation of 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide with benzyl bromide derivatives in DMF/K₂CO₃ .
  • Key Difference : Lacks the 3-fluoro and 4-methoxyphenyl groups, instead incorporating a benzyloxy group.
4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b)
  • Substituents : 4-Nitrobenzyloxy group.
  • Molecular Weight : HRMS [M+Na]+: 425.052626 (calculated), 425.052865 (observed) .
  • Key Difference : The nitro group introduces strong electron-withdrawing effects, contrasting with the methoxy group in the target compound.

Pyridazinone-Acetamide/Piperazine Derivatives

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c)
  • Core Structure: Pyridazinone-acetamide.
  • Substituents : 4-Fluorophenylpiperazine and antipyrine moieties.
  • Synthesis : Alkylation with ethyl bromoacetate under reflux conditions .
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (3)
  • Substituents : 4-Chlorophenylpiperazine.
  • Synthesis : Reflux with ethyl bromoacetate and K₂CO₃ in acetone .
  • Key Difference : Chlorophenylpiperazine enhances lipophilicity compared to the methoxyphenyl group in the target compound .

Pyridazinone Hybrids with Varied Linkers

2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
  • Core Structure: Pyridazinone-acetic acid.
  • Substituents : 4-Methoxyphenyl (shared with the target compound).
  • Key Difference : Acetic acid linker instead of ethyl sulfonamide, affecting ionization and bioavailability .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (HRMS [M+Na]+) Synthesis Method
Target Compound Pyridazinone-sulfonamide 3-fluoro, 4-methoxyphenyl, ethyl ~443.08 (estimated*) Alkylation (analogous to )
5a Pyridazinone-sulfonamide Benzyloxy 380.057548 Benzyl bromide alkylation
5b Pyridazinone-sulfonamide 4-Nitrobenzyloxy 425.052626 Nitrobenzyl bromide alkylation
6c Pyridazinone-acetamide 4-Fluorophenylpiperazine, antipyrine Not provided Ethyl bromoacetate reflux
3 Pyridazinone-ethyl acetate 4-Chlorophenylpiperazine Not provided Reflux with K₂CO₃

*Estimated based on formula C₁₉H₁₈FN₃O₄S.

Key Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., 4-methoxyphenyl in the target) may enhance metabolic stability compared to electron-withdrawing groups (e.g., nitro in 5b) .
  • Fluorine at position 3 (target) could improve binding affinity via hydrophobic interactions, a feature absent in 5a and 5b.

Linker Influence :

  • Ethyl sulfonamide linkers (target) may offer better membrane permeability than acetamide or acetic acid derivatives .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods but requires fluoro-substituted benzenesulfonamide precursors.

Biological Potential: Piperazine-containing analogues (e.g., 6c, 3) demonstrate inhibitory activity in other studies, suggesting the target compound’s 4-methoxyphenyl group could modulate similar pathways .

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the critical steps in synthesizing 3-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide? A1. The synthesis typically involves:

  • Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones.
  • Step 2: Introduction of the 4-methoxyphenyl group at position 3 of the pyridazinone ring using Suzuki-Miyaura coupling or nucleophilic substitution .
  • Step 3: Sulfonamide coupling between the ethylamine linker and 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in DMF) .
  • Step 4: Purification via column chromatography and HPLC to isolate intermediates and final product .

Advanced: Q. Q2. How can reaction parameters (e.g., solvent, temperature) be systematically optimized to maximize yield and purity? A2. Use Design of Experiments (DoE) to evaluate variables:

  • Temperature: Pyridazinone cyclization is exothermic; lower temperatures (0–5°C) reduce side reactions .
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency .
  • Catalyst screening: Pd(PPh₃)₄ for aryl coupling reactions improves regioselectivity .
  • Real-time monitoring: In-line FTIR or HPLC tracks reaction progress and identifies bottlenecks .

Structural Characterization

Basic: Q. Q3. What analytical techniques are essential for confirming the compound’s structure? A3.

  • NMR spectroscopy: ¹H/¹³C NMR identifies protons (e.g., methoxy group at δ 3.8 ppm) and sulfonamide NH (δ 7.1–7.3 ppm) .
  • High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = 431.12) .
  • IR spectroscopy: Confirms sulfonamide S=O stretching (1350–1150 cm⁻¹) .

Advanced: Q. Q4. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR)? A4.

  • Dynamic NMR (DNMR): Investigates rotational barriers in the sulfonamide group .
  • 2D NMR (COSY, NOESY): Assigns coupling patterns and spatial proximity of substituents .
  • Computational modeling: DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .

Biological Activity and Mechanistic Studies

Basic: Q. Q5. What in vitro models are suitable for evaluating the compound’s biological activity? A5.

  • Cancer cell lines: Test cytotoxicity in MCF-7 (breast) or A549 (lung) cells using MTT assays .
  • Enzyme inhibition assays: Screen against COX-2 or carbonic anhydrase IX via fluorometric methods .

Advanced: Q. Q6. How can mechanistic studies elucidate the compound’s interaction with biological targets? A6.

  • Surface plasmon resonance (SPR): Quantifies binding affinity (KD) to target proteins .
  • X-ray crystallography: Resolves 3D binding modes (e.g., sulfonamide anchoring in enzyme active sites) .
  • Mutagenesis studies: Identify critical residues for binding by alanine scanning .

Structure-Activity Relationship (SAR)

Basic: Q. Q7. How do substituents (e.g., 3-fluoro, 4-methoxyphenyl) influence activity? A7.

  • 3-Fluoro group: Enhances metabolic stability and hydrophobic interactions with target pockets .
  • 4-Methoxyphenyl: Improves solubility and π-π stacking with aromatic residues .
  • Pyridazinone core: Critical for hydrogen bonding via the carbonyl oxygen .

Advanced: Q. Q8. What strategies can design analogs with improved selectivity? A8.

  • Bioisosteric replacement: Substitute pyridazinone with triazolopyridine to modulate electron density .
  • Fragment-based drug design: Use cryo-EM or NMR screens to identify auxiliary binding motifs .
  • Molecular dynamics simulations: Predict off-target interactions (e.g., with CYP450 isoforms) .

Data Interpretation and Reproducibility

Advanced: Q. Q9. How should researchers address contradictory biological data (e.g., IC₅₀ variability across studies)? A9.

  • Orthogonal assays: Validate cytotoxicity via ATP-based luminescence and apoptosis markers (e.g., caspase-3) .
  • Batch-to-batch analysis: Compare purity (>98% by HPLC) and stereochemical integrity (chiral HPLC) .
  • Pharmacokinetic profiling: Assess metabolic stability (microsomal assays) to rule out artifactive results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.